

Spiro[4.4]nonan-1-one CAS number and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Spiro[4.4]nonan-1-one**

Cat. No.: **B082598**

[Get Quote](#)

In-depth Technical Guide to Spiro[4.4]nonan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Spiro[4.4]nonan-1-one**, a spirocyclic ketone of interest in chemical research and drug discovery. This document details its chemical identity, physical properties, and available synthetic methodologies.

Core Data Presentation

Spiro[4.4]nonan-1-one is a bicyclic organic compound with a unique three-dimensional structure conferred by the spiro linkage of two five-membered rings.

Chemical Identity:

- CAS Number: 14727-58-3[[1](#)]
- Molecular Formula: C₉H₁₄O[[1](#)]
- IUPAC Name: **Spiro[4.4]nonan-1-one**[[1](#)]

Physical and Chemical Properties:

While experimentally determined physical properties are not readily available in the cited literature, computed data provides valuable estimates for researchers.

Property	Value	Source
Molecular Weight	138.21 g/mol	PubChem[1]
XLogP3	1.8	PubChem[1]
Monoisotopic Mass	138.104465066 Da	PubChem[1]
Topological Polar Surface Area	17.1 Å ²	PubChem[1]
Heavy Atom Count	10	PubChem[1]
Complexity	154	PubChem[1]

Note: The data presented above are computed properties and should be used as estimates. Experimental validation is recommended.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **Spiro[4.4]nonan-1-one** are not explicitly described in the available literature. However, the synthesis of related spiro[4.4]nonane structures has been reported, offering potential synthetic strategies. For instance, the construction of annulated spiro[4.4]-nonane-diones has been achieved through a tandem [4+2]-cycloaddition/aromatization reaction.[2] This suggests that cycloaddition reactions could be a viable approach for the synthesis of the **Spiro[4.4]nonan-1-one** backbone.

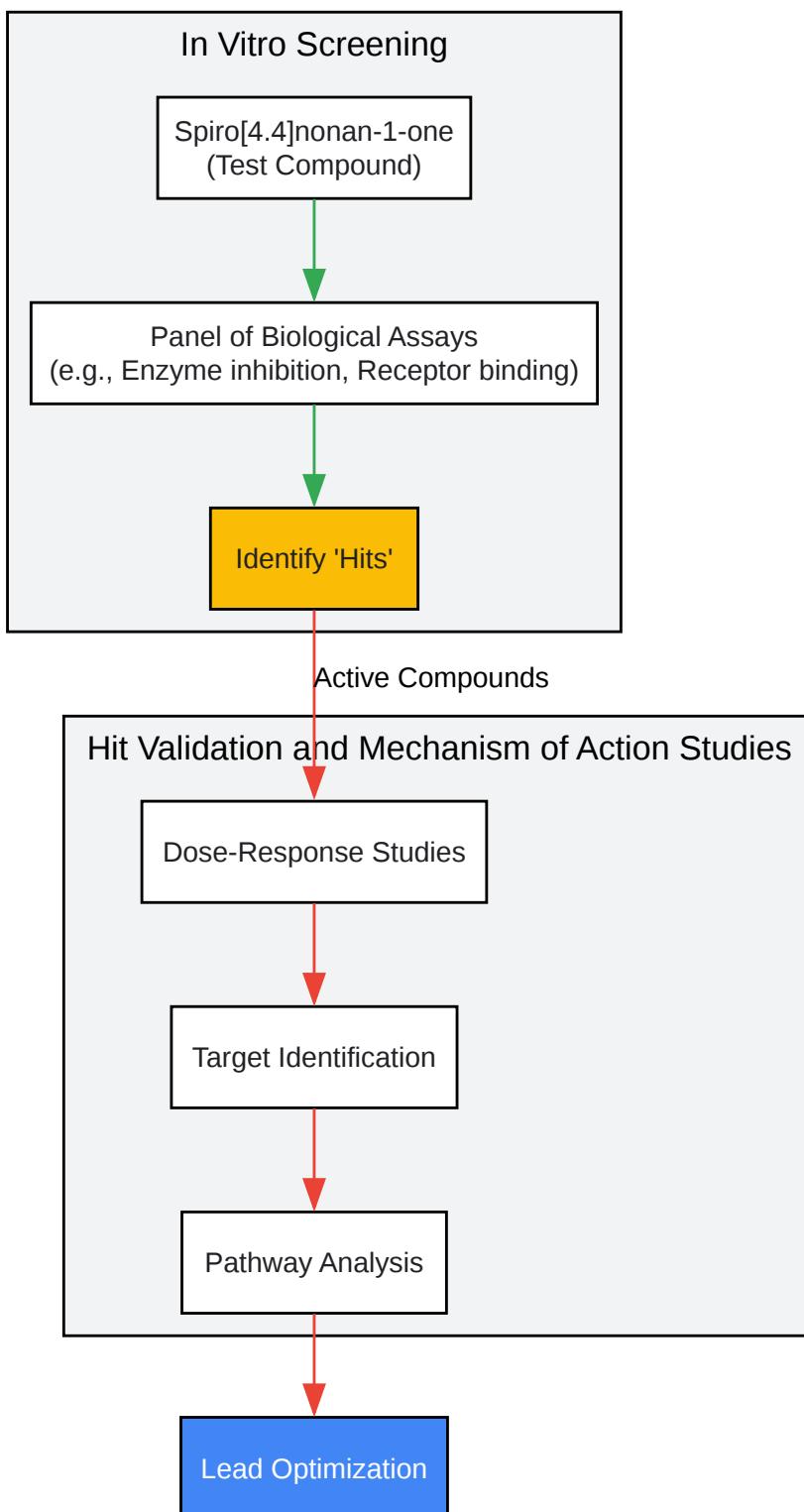
Furthermore, solid-phase synthesis has been employed for the creation of spirocyclic oximes, highlighting a methodology that could potentially be adapted for the synthesis of **Spiro[4.4]nonan-1-one** and its derivatives. The advantages of this approach include the ability to drive reactions to completion with excess reagents and simplified purification processes.

A logical workflow for a potential synthesis of **Spiro[4.4]nonan-1-one**, based on general organic synthesis principles, is outlined below.

Potential Synthetic Workflow for Spiro[4.4]nonan-1-one

[Click to download full resolution via product page](#)

Caption: A generalized synthetic workflow for **Spiro[4.4]nonan-1-one**.


Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for **Spiro[4.4]nonan-1-one**.

The broader class of spirocyclic compounds is known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The rigid, three-dimensional nature of the spiro center can provide precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets.

Researchers investigating **Spiro[4.4]nonan-1-one** for potential therapeutic applications would need to conduct initial biological screening assays to identify any relevant activities. A general workflow for such a preliminary investigation is proposed below.

Workflow for Biological Evaluation of Spiro[4.4]nonan-1-one

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spiro[4.4]nonan-1-one | C9H14O | CID 549135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spiro[4.4]nonan-1-one CAS number and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082598#spiro-4-4-nonan-1-one-cas-number-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com